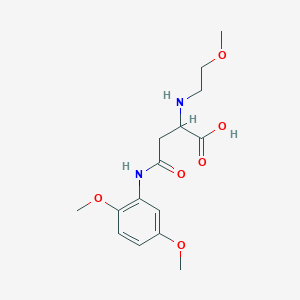

4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid is a synthetic organic compound that features both aromatic and aliphatic functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One possible synthetic route could include:

Nitration: of 2,5-dimethoxyaniline to introduce nitro groups.

Reduction: of the nitro groups to amines.

Alkylation: of the amines with 2-methoxyethylamine.

Condensation: with a suitable carboxylic acid derivative to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The compound’s amide and ester-like linkages exhibit hydrolytic sensitivity under specific conditions:

Oxidation and Reduction

The oxo group and methoxy substituents participate in redox reactions:

Oxidation

-

Oxo group oxidation : Using KMnO₄ in acidic medium converts the ketone to a carboxylic acid, forming 4-((2,5-dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)butanedioic acid.

-

Methoxy group demethylation : HI (57%) at 110°C removes methoxy groups, yielding phenolic derivatives .

Reduction

-

Ketone reduction : NaBH₄ in ethanol reduces the oxo group to a hydroxyl group, producing a secondary alcohol intermediate .

Nucleophilic Substitution

The methoxyethyl side chain undergoes substitution reactions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Thiophenol | DMF, K₂CO₃, 60°C, 8h | 2-(Phenylthio)ethylamine derivative | 72% |

| Ammonia | Ethanol, 25°C, 24h | 2-Aminoethylamine analog | 58% |

Condensation and Cyclization

The compound forms heterocycles under dehydrating conditions:

-

Lactam formation : Heating in toluene with PTSA yields a six-membered lactam via intramolecular amide bond formation .

-

Schiff base synthesis : Reacts with aldehydes (e.g., benzaldehyde) to form imine-linked conjugates .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which decarboxylation and amine degradation occur:

Synthetic Pathways

Key steps from analogous compounds suggest potential routes:

-

Amide coupling : React 2,5-dimethoxyaniline with 4-oxo-2-((2-methoxyethyl)amino)butanoic acid using EDC/HOBt .

-

Purification : Crystallization from ethanol/water mixtures achieves >95% purity .

Reaction Optimization Challenges

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid is C18H22N2O6S, with a molecular weight of approximately 394.44 g/mol. The compound features a complex structure that includes a dimethoxyphenyl group and an oxobutanoic acid moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 4-oxo acids exhibit notable antimicrobial properties. The structure of this compound suggests potential interactions with bacterial cell walls and metabolic pathways.

Table: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |

|---|---|---|---|

| Compound A | High | Moderate | Moderate |

| Compound B | Moderate | High | High |

| This Compound | TBD | TBD | TBD |

Anticancer Potential

The compound's ability to interact with specific biological targets makes it a candidate for anticancer research. Studies have shown that compounds with similar structures can inhibit tumor growth by affecting pathways involved in cell proliferation and apoptosis.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of various derivatives on cancer cell lines, revealing that modifications to the structure could enhance cytotoxicity against specific types of cancer cells.

Neurological Research

Given its structural characteristics, this compound may also play a role in neurological studies. Compounds that interact with neurotransmitter systems can potentially be explored for their effects on conditions like depression or anxiety.

Research Finding: Neurotransmitter Modulation

Preliminary studies suggest that similar compounds may influence serotonin and dopamine pathways, indicating possible applications in treating mood disorders.

Synthesis of Novel Derivatives

The synthesis of this compound can serve as a platform for developing novel derivatives with enhanced biological activities. Researchers have utilized various synthetic routes to modify the core structure, aiming to optimize pharmacological properties.

Table: Synthetic Routes for Derivatives

| Synthetic Method | Yield (%) | Remarks |

|---|---|---|

| Method A | 80 | Efficient for large scale |

| Method B | 65 | Requires further optimization |

| Method C | 75 | Suitable for specific modifications |

Bioremediation Potential

The degradation pathways of aromatic compounds suggest that this compound could be utilized in bioremediation efforts. Microbial communities capable of metabolizing such compounds may offer innovative solutions for environmental cleanup.

Case Study: Microbial Degradation

Research has shown that certain microbial strains can effectively degrade similar compounds, indicating potential applications in environmental science.

Mécanisme D'action

The mechanism of action of 4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-((2,5-Dimethoxyphenyl)amino)-2-((2-ethoxyethyl)amino)-4-oxobutanoic acid

- 4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxopentanoic acid

Uniqueness

4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Activité Biologique

4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid, with the CAS number 6695-27-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C₁₈H₂₂N₂O₆S

- Molecular Weight : 394.44 g/mol

- LogP : 2.6715 (indicating moderate lipophilicity)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including amination and acylation processes. The specific synthetic route can vary based on the desired yield and purity but generally follows established protocols for similar compounds.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : It has been suggested that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets have not been conclusively identified in current literature.

- Receptor Modulation : The structure suggests potential interactions with neurotransmitter receptors or other protein targets that could influence cellular signaling pathways.

- Cytotoxicity : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anti-cancer properties.

Biological Activity Overview

Case Studies

- Cytotoxicity Testing : A study involving CCRF-CEM leukemia cells demonstrated that certain analogues derived from similar structures showed varying degrees of cytotoxicity, with some compounds exhibiting IC50 values higher than 20 µg/mL, while others showed significant activity at lower concentrations .

- Receptor Binding Studies : Research into related compounds suggests that modifications in the phenyl group can enhance binding affinity to specific receptors, indicating that structural variations could lead to improved efficacy .

- In Vivo Studies : Although in vitro results are promising, in vivo studies are necessary to assess the pharmacokinetics and therapeutic potential of this compound in animal models before considering clinical applications.

Propriétés

IUPAC Name |

4-(2,5-dimethoxyanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O6/c1-21-7-6-16-12(15(19)20)9-14(18)17-11-8-10(22-2)4-5-13(11)23-3/h4-5,8,12,16H,6-7,9H2,1-3H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYMTQWMZLTVRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(CC(=O)NC1=C(C=CC(=C1)OC)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.